Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate
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Overview
Description
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxyl group at the 5-position and an ethyl acetate group at the 2-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate can be synthesized through the reaction of 2-pyrimidineacetic acid with ethyl alcohol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(5-oxopyrimidin-2-yl)acetate.
Reduction: Formation of 2-(5-hydroxydihydropyrimidin-2-yl)acetate.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-hydroxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate: Similar structure but with different substitution positions on the pyrimidine ring.
Ethyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(5-hydroxypyrimidin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)3-7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXOCUHPLFTGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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